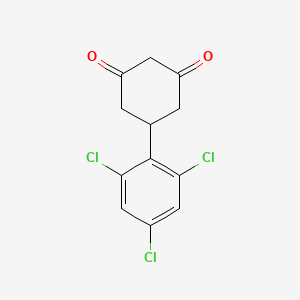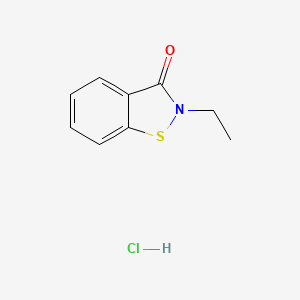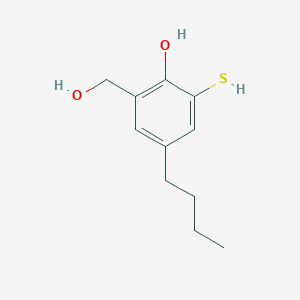
4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol is an organic compound with a complex structure that includes a butyl group, a hydroxymethyl group, and a sulfanyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol typically involves multi-step organic reactions. One common method is the alkylation of a phenol derivative with a butyl halide, followed by the introduction of a hydroxymethyl group through a formylation reaction. The sulfanyl group can be introduced via thiolation using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydroxymethyl group can be reduced to a methyl group.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted phenol.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the sulfanyl group can undergo redox reactions. These interactions can modulate biological pathways and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Butylphenol: Lacks the hydroxymethyl and sulfanyl groups, making it less reactive.
2-(Hydroxymethyl)phenol: Lacks the butyl and sulfanyl groups, affecting its solubility and reactivity.
6-Sulfanylphenol: Lacks the butyl and hydroxymethyl groups, influencing its chemical behavior.
Uniqueness
4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol is unique due to the combination of functional groups that confer distinct chemical properties and potential applications. The presence of the butyl group enhances its hydrophobicity, the hydroxymethyl group provides additional reactivity, and the sulfanyl group offers redox activity.
Properties
CAS No. |
88661-11-4 |
|---|---|
Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
4-butyl-2-(hydroxymethyl)-6-sulfanylphenol |
InChI |
InChI=1S/C11H16O2S/c1-2-3-4-8-5-9(7-12)11(13)10(14)6-8/h5-6,12-14H,2-4,7H2,1H3 |
InChI Key |
IEIOXPULXLSSIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C(=C1)S)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14387994.png)
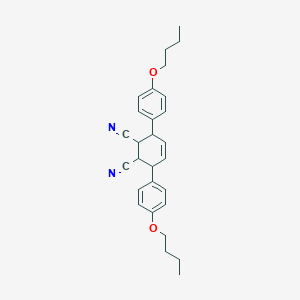
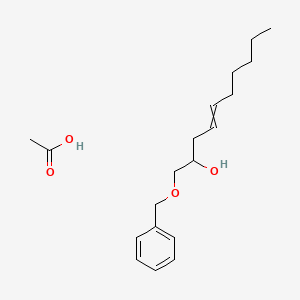
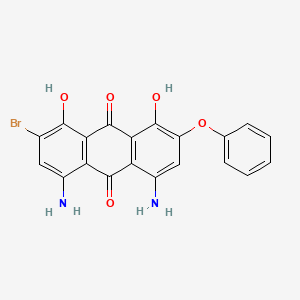

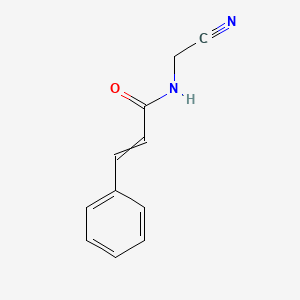
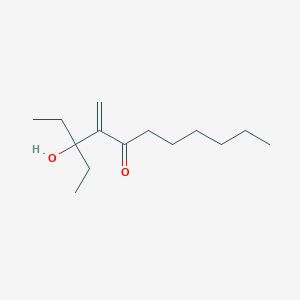
carbamoyl}amino)benzoic acid](/img/structure/B14388047.png)
![1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one](/img/structure/B14388052.png)
![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane](/img/structure/B14388065.png)

